Omadacycline tosylate

描述

奥马环素甲磺酸盐是一种广谱抗生素,属于四环素类抗生素的氨甲基四环素亚类。 它于 2018 年 10 月被美国食品药品监督管理局批准用于治疗社区获得性细菌性肺炎和急性细菌性皮肤和皮肤结构感染 。 奥马环素甲磺酸盐对多种革兰氏阳性菌和选择性革兰氏阴性菌有效,包括耐甲氧西林金黄色葡萄球菌和耐青霉素肺炎链球菌 .

准备方法

合成路线和反应条件

奥马环素甲磺酸盐的合成涉及四环素骨架的化学修饰。该过程通常包括以下步骤:

起始原料: 合成从米诺环素开始,米诺环素是一种四环素类抗生素。

化学修饰: 对四环素核心进行了各种化学修饰,特别是在 C9 和 C7 位置,以提高其稳定性和活性.

甲磺酸盐的形成: 最后一步是通过使奥马环素与对甲苯磺酸反应形成甲磺酸盐.

工业生产方法

奥马环素甲磺酸盐的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

反应器设置: 合成在大型反应器中进行,对温度、压力和 pH 值进行精确控制。

纯化: 使用结晶和色谱等技术对粗产品进行纯化,以获得高纯度的奥马环素甲磺酸盐.

质量控制: 最终产品经过严格的质量控制测试,以确保符合监管标准.

化学反应分析

Route 2: Aminomethylation of Minocycline (PMC6630996)

-

Step 1 : Amidomethylation of minocycline at C-9 using phthalimide.

-

Step 2 : Deprotection with methylamine to yield 9-aminomethylminocycline.

Reaction Optimization and Solvent Systems

Critical solvent systems and purification steps from the patent route:

Crystallization and Purification

-

Crude M3 Purification :

| Step | Conditions |

|---|---|

| Dissolution | Dichloromethane, 5–20°C |

| Precipitation | Acetone added dropwise, 10–15°C |

| Crystallization Time | 2.5–3.5 hours |

| Drying | 35–40°C under vacuum |

Mechanism of Isomer Control

The addition of CuCl₂ during hydrogenation (Route 1) reduces β-isomer formation by:

-

Complexation : Cu²⁺ binds to nitrogen atoms in omadacycline, stabilizing the α-configuration.

-

Steric Hindrance : The copper complex prevents conformational shifts to the β-isomer .

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (CuCl₂-Mediated) | Route 2 (Aminomethylation) |

|---|---|---|

| Key Catalyst | Pd/C + CuCl₂ | None (direct functionalization) |

| Isomer Control | High (β-isomer <5%) | Moderate (requires later purification) |

| Yield | 85–90% | 70–75% |

| Scalability | Industrial-friendly | Limited by purification steps |

Stability and Degradation Reactions

This compound is susceptible to:

科学研究应用

Chemical and Pharmacological Properties

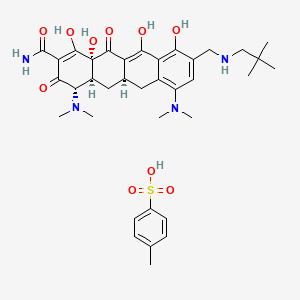

- Chemical Structure : Omadacycline tosylate is characterized by unique modifications at positions C7 and C9, enhancing its efficacy against tetracycline-resistant bacteria.

- Mechanism of Action : It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to traditional tetracyclines but with improved efficacy against resistant strains.

Clinical Applications

This compound has been investigated for various clinical applications beyond its initial indications. Here are some notable applications:

- Community-Acquired Bacterial Pneumonia (CABP) :

- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :

- Complicated Infections :

- Legionella Pneumonia :

- Real-World Effectiveness :

Comparative Efficacy

Omadacycline has been compared with other antibiotics in various studies. Its unique properties allow it to evade common resistance mechanisms seen in traditional tetracyclines:

| Antibiotic | MIC (Minimum Inhibitory Concentration) | Efficacy Against Resistant Strains |

|---|---|---|

| Omadacycline | <0.06 µg/ml for S. pneumoniae | Effective against efflux and ribosomal resistance mechanisms |

| Doxycycline | Higher MIC values compared to omadacycline | Less effective against resistant strains |

| Tigecycline | Comparable but with higher resistance rates | Effective but limited by toxicity |

Case Studies

- Legionella Pneumonia Case :

- Diverse Infection Treatment :

作用机制

奥马环素甲磺酸盐通过抑制细菌蛋白质合成发挥作用。 它以高特异性与细菌 30S 核糖体亚基上的主要四环素结合位点结合 。 这种结合阻止氨酰-tRNA 附着在核糖体上,从而阻断肽链的延伸并抑制蛋白质合成 。 蛋白质合成的抑制会破坏各种细胞功能,导致细菌细胞死亡或停滞 .

相似化合物的比较

类似化合物

泰地环素: 另一种四环素衍生物,对革兰氏阳性菌和革兰氏阴性菌具有广谱活性.

依拉环素: 一种具有类似作用机制和活性谱的四环素类抗生素.

米诺环素: 奥马环素的母体化合物.

奥马环素甲磺酸盐的独特性

奥马环素甲磺酸盐的独特之处在于它能够克服四环素耐药机制,例如外排泵和核糖体保护蛋白 。 它还具有良好的安全性,药物相互作用最小,使其成为抗生素库中的宝贵补充 .

生物活性

Omadacycline tosylate is a novel aminomethylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant bacterial strains. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and immunomodulatory properties, supported by clinical studies and data tables.

Omadacycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into nascent peptide chains. This mechanism is similar to that of tetracyclines but with enhanced potency against certain resistant organisms due to its unique chemical structure.

Spectrum of Activity

Omadacycline exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. Key findings include:

- Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.

- Gram-negative Bacteria : Shows activity against Haemophilus influenzae, Klebsiella pneumoniae, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 16 µg/mL depending on the species .

Table 1: MIC Values for Omadacycline Against Various Pathogens

| Pathogen | MIC (µg/mL) Range |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Streptococcus pneumoniae | 0.12 - 0.5 |

| Klebsiella pneumoniae | 0.5 - 2 |

| Escherichia coli | 1 - 8 |

| Haemophilus influenzae | 0.5 - 4 |

Immunomodulatory Properties

Recent studies have highlighted omadacycline's immunomodulatory effects. In vitro investigations demonstrated that it can suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes . This property suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome (ARDS) and chronic inflammatory diseases like asthma and COPD.

Clinical Efficacy

Omadacycline has been evaluated in several clinical trials for its efficacy in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).

Table 2: Summary of Clinical Trials Involving Omadacycline

| Study Name | Indication | Phase | Results Summary |

|---|---|---|---|

| OPTIC | CABP | III | Non-inferiority to moxifloxacin; safe |

| OASIS-1 | ABSSSI | III | Efficacious; comparable to linezolid |

| OASIS-2 | ABSSSI | III | Oral formulation effective; well-tolerated |

In these studies, omadacycline demonstrated comparable efficacy to existing treatments while maintaining a favorable safety profile. The most common adverse events reported were nausea and diarrhea, which were similar to those observed with other antibiotics .

Case Studies

Several case studies have documented the successful use of omadacycline in treating complex infections, particularly in patients with limited treatment options due to antibiotic resistance:

- Case Study A : A patient with MRSA skin infection unresponsive to standard therapies showed significant improvement after treatment with omadacycline.

- Case Study B : In a patient with complicated pneumonia caused by resistant strains, omadacycline led to rapid clinical recovery and resolution of symptoms.

These cases underscore omadacycline's potential as a valuable therapeutic option in challenging clinical scenarios.

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLDSXNLUZXVTF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027686 | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075240-43-5 | |

| Record name | Omadacycline tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMADACYCLINE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Omadacycline tosylate, and what is its mechanism of action?

A1: this compound is a tetracycline antibiotic. [, ] Although the provided abstracts lack specific details, tetracyclines are known to exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents bacterial growth and leads to bacterial death.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。